molecular formula C12H15NO2 B450523 1-Benzylpyrrolidine-2-carboxylic acid CAS No. 60169-72-4

1-Benzylpyrrolidine-2-carboxylic acid

Cat. No.: B450523
CAS No.: 60169-72-4
M. Wt: 205.25g/mol
InChI Key: XNROFTAJEGCDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-Benzylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with benzyl bromide under basic conditions to form 1-benzylpyrrolidine. This intermediate is then carboxylated using carbon dioxide in the presence of a strong base to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The exact molecular targets and pathways involved are still under investigation, but it is recognized for its potential ergogenic effects.

Comparison with Similar Compounds

1-Benzylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-benzylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNROFTAJEGCDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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